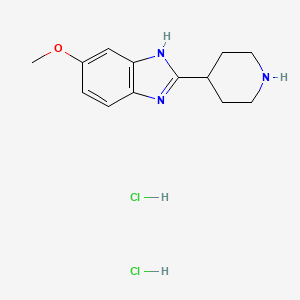

5-Methoxy-2-piperidin-4-yl-1H-benzimidazole dihydrochloride

Description

5-Methoxy-2-piperidin-4-yl-1H-benzimidazole dihydrochloride (CAS: 2322533-24-2) is a benzimidazole derivative characterized by a methoxy (-OCH₃) group at the 5-position and a piperidin-4-yl substituent at the 2-position of the benzimidazole core. The compound is synthesized as a dihydrochloride salt, enhancing its solubility in aqueous media, a critical feature for pharmaceutical or biochemical applications . It is listed with a purity of 97% (Combi-Blocks, HA-8519), indicating its suitability for research requiring high chemical consistency .

Properties

IUPAC Name |

6-methoxy-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.2ClH/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9;;/h2-3,8-9,14H,4-7H2,1H3,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFJMPDDONGGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-piperidin-4-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

5-Methoxy-2-piperidin-4-yl-1H-benzimidazole dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-piperidin-4-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting differences in substituents, core frameworks, and physicochemical properties:

Key Observations:

Substituent Effects: Methoxy (-OCH₃) vs. In contrast, the fluoro substituent in the analog (CBR02278) is electron-withdrawing, which may improve metabolic stability and membrane permeability . Chloro and Oxo Groups: The benzimidazolone derivative (CAS: 57808-66-9) incorporates a chloro substituent and a ketone (oxo) group, altering hydrogen-bonding capacity and rigidity compared to the parent benzimidazole .

Core Structure Variations: Benzimidazole vs.

Salt Form and Solubility :

- Dihydrochloride salts (e.g., HA-8519, CBR02278) are common in pharmaceuticals to enhance water solubility. and highlight dihydrochloride salts of biogenic amines and azoamidines, respectively, emphasizing their utility in analytical and polymer chemistry .

Biological Activity

5-Methoxy-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is a compound belonging to the benzimidazole class, known for its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C13H19Cl2N3O, and it has a molecular weight of 304.22 g/mol. This compound is being investigated for various biological activities, including antimicrobial, anticancer, and potential therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzimidazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized 2-piperidin-4-yl-benzimidazoles demonstrated low micromolar minimal inhibitory concentrations (MIC) against clinically relevant pathogens, including enterococci .

In vitro studies have shown that certain derivatives possess notable antifungal properties as well. For example, specific compounds displayed effective inhibition against Candida albicans with MIC values that compare favorably to standard antifungal treatments .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been a focal point in recent pharmacological research. A study assessing the cytotoxic effects of various benzimidazole compounds on breast cancer cell lines (MCF-7) revealed IC50 values ranging from 16.54 to 95.54 μg/mL, indicating moderate cytotoxicity . The incorporation of specific substituents in the chemical structure has been shown to enhance the antineoplastic activity of these compounds.

A comparative analysis demonstrated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin, with IC50 values indicating potent activity against multiple cancer cell lines . Additionally, molecular docking studies suggested strong interactions between these compounds and cellular targets involved in apoptosis pathways, further supporting their potential as anticancer agents .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to altered cellular responses. The exact pathways are still under investigation but are believed to involve apoptosis induction and inhibition of cell proliferation in cancer cells .

Case Study 1: Anthelmintic Activity

In a study focusing on the anthelmintic properties of benzimidazole derivatives, compounds were evaluated against Trichinella spiralis muscle larvae. The results indicated that certain derivatives exhibited significantly enhanced mortality rates compared to standard treatments like albendazole (ABZ) and ivermectin. For instance, a piperazine derivative showed a mortality rate of 33.8% at a concentration of 100 μg/mL after 48 hours .

Case Study 2: Cytotoxicity in Cancer Research

A comprehensive evaluation of various benzimidazole derivatives revealed that structural modifications could significantly impact their cytotoxicity against cancer cell lines. For example, the introduction of specific halogen substituents improved the efficacy against MCF-7 cells, with some compounds achieving IC50 values comparable to well-known anticancer drugs .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Comparison |

|---|---|---|---|

| Antibacterial | Enterococcus spp. | Low micromolar | Superior to ampicillin |

| Antifungal | Candida albicans | MIC = 250 μg/ml | Compared to griseofulvin (MIC = 500 μg/ml) |

| Anticancer | MCF-7 (breast cancer) | IC50 = 16.54 - 95.54 μg/mL | Compared to doxorubicin |

| Anthelmintic | Trichinella spiralis | Mortality rate = 33.8% at 100 μg/mL | Compared to ABZ (15.6%) |

Q & A

Q. Table 1. Synthetic Optimization Parameters

Q. Table 2. Analytical Validation Metrics

| Technique | Key Metrics | Acceptable Criteria | Evidence Source |

|---|---|---|---|

| 1H NMR | Integration ratio | ±5% of theoretical | |

| ESI-MS | Mass accuracy | ≤2 ppm deviation | |

| Elemental analysis | % C/H/N | ±0.4% of calculated |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.